Prodlure Pheromone: An In-depth Technical Guide to its Chemical Composition and Analysis
Prodlure Pheromone: An In-depth Technical Guide to its Chemical Composition and Analysis
DISCLAIMER: The term "Prodlure" is not a recognized scientific name for a specific pheromone compound. It is likely a commercial trade name for a pheromone-based product. Extensive research indicates that a primary active ingredient in products marketed for the control of the pink bollworm (Pectinophora gossypiella), a major agricultural pest, is a pheromone blend known as Gossyplure . This guide will provide a detailed technical overview of the chemical composition, analysis, and synthesis of Gossyplure.
Executive Summary
Gossyplure is the sex pheromone of the female pink bollworm moth, Pectinophora gossypiella. It is a potent attractant for the male of the species and is widely used in integrated pest management (IPM) programs for monitoring and mating disruption. The pheromone is a precise blend of two geometric isomers of a long-chain acetate ester. The specific ratio of these isomers is critical for its biological activity. This document details the chemical nature of these components, the analytical methods for their identification, and the protocols for their synthesis.
Chemical Composition of Gossyplure
The primary chemical components of Gossyplure are two isomers of 7,11-hexadecadien-1-ol acetate.[1][2][3][4][5] The biological activity of the pheromone is dependent on the presence of both isomers in a specific ratio, which is typically a 1:1 mixture.[2][6]
The two isomers are:
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(Z,Z)-7,11-hexadecadien-1-yl acetate
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(Z,E)-7,11-hexadecadien-1-yl acetate
These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bonds at the 7th and 11th carbon positions.
Quantitative Data
The following table summarizes the key chemical identifiers and the typical composition of the Gossyplure pheromone blend. While a 1:1 ratio is most commonly cited for synthetic lures, some studies on natural pheromone production have shown slight variations.[7][8]
| Component | Isomeric Form | Typical Ratio (%) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| (Z,Z)-7,11-hexadecadien-1-yl acetate | Z,Z | ~50 | C₁₈H₃₂O₂ | 280.45 | 52207-99-5 |
| (Z,E)-7,11-hexadecadien-1-yl acetate | Z,E | ~50 | C₁₈H₃₂O₂ | 280.45 | 53042-79-8 |
Experimental Protocols
The identification and synthesis of Gossyplure involve a combination of sophisticated analytical and synthetic chemistry techniques.
Isolation and Identification of Natural Pheromone
The initial identification of the pink bollworm pheromone involved the extraction of the pheromone from the abdominal tips of virgin female moths. A key analytical technique for identifying the active components from complex extracts is Gas Chromatography-Electroantennographic Detection (GC-EAD).[1][2][5]
Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)
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Pheromone Gland Extraction: The pheromone glands from the abdominal tips of virgin female moths are excised and extracted with a non-polar solvent such as hexane.
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Gas Chromatography (GC) Separation: The extract is injected into a gas chromatograph, which separates the individual chemical components based on their volatility and interaction with the GC column.
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Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a standard GC detector, such as a Flame Ionization Detector (FID), which records the presence of all separated compounds.
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Electroantennographic Detection (EAD): The second stream is directed over an excised antenna of a male pink bollworm moth. The antenna is connected to electrodes that measure changes in its electrical potential.
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Data Analysis: When a biologically active compound (a pheromone component) elutes from the GC and passes over the antenna, it elicits a nerve impulse, which is recorded as a depolarization event. By comparing the timing of the EAD signals with the peaks from the FID, the specific compounds that are biologically active can be identified.
Chemical Synthesis of Gossyplure Isomers
The commercial production of Gossyplure relies on stereoselective chemical synthesis to produce the specific geometric isomers in the correct ratio. One common synthetic route involves the use of alkyne precursors followed by partial reduction.[9]
Protocol 2: Stereoselective Synthesis of (Z,Z)-7,11-hexadecadien-1-yl acetate
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Butylation of 1,5-hexadiyne: 1,5-hexadiyne is reacted with an n-butyl group to form 1,5-decadiyne.
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Alkylation: The 1,5-decadiyne is then alkylated with a protected form of 6-chloro-1-hexanol to introduce the remaining six carbons of the chain.
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Partial Hydrogenation: The resulting di-yne is partially hydrogenated using a Lindlar catalyst. This catalyst is poisoned to be selective for the formation of cis (Z) double bonds from alkynes, thus creating the (Z,Z)-diene.
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Acetylation: The terminal alcohol group is then acetylated to form the final acetate ester.
A similar synthetic strategy is employed to produce the (Z,E) isomer, often involving a stereoselective reduction of one of the alkyne groups to a trans (E) double bond. The two isomers are then purified and mixed in the desired ratio to produce the final Gossyplure product.
Visualizations
Experimental Workflow for Pheromone Identification
Caption: Workflow for the identification of active pheromone components using GC-EAD.
Biosynthesis and Mode of Action Pathway
Caption: Simplified pathway of Gossyplure biosynthesis and its mode of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 6. acs.org [acs.org]
- 7. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3996270A - Intermediate for Gossyplure, the sex pheromone of the pink bollworm - Google Patents [patents.google.com]
